(R)-3,3'-Bis(3,5-difluorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

Description

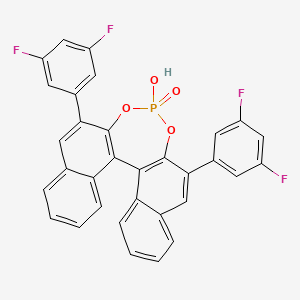

(R)-3,3'-Bis(3,5-difluorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate is a chiral binaphthyl-derived phosphate compound characterized by its axial chirality and electron-withdrawing 3,5-difluorophenyl substituents. This molecule belongs to the BINOL (1,1'-bi-2-naphthol) phosphate family, widely employed in asymmetric catalysis due to its ability to induce enantioselectivity in reactions such as Mannich, Friedel-Crafts, and transfer hydrogenation . The fluorine atoms on the aryl groups enhance the acidity of the phosphate proton, which is critical for activating substrates in catalytic cycles. Its molecular formula is C₃₂H₁₇F₄O₄P (MW: 572.44 g/mol), and it is commercially available for research purposes at high purity (e.g., 100 mg for ~10,300 CNY from Shanghai Yuanye Bio-Technology) .

Properties

IUPAC Name |

10,16-bis(3,5-difluorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H17F4O4P/c33-21-9-19(10-22(34)15-21)27-13-17-5-1-3-7-25(17)29-30-26-8-4-2-6-18(26)14-28(20-11-23(35)16-24(36)12-20)32(30)40-41(37,38)39-31(27)29/h1-16H,(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGXESOBLCQWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)F)F)OP(=O)(O3)O)C7=CC(=CC(=C7)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H17F4O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191451-23-6 | |

| Record name | (R)-3,3'-Bis(3,5-difluorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-3,3'-Bis(3,5-difluorophenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate typically follows a multi-step route:

Step 1: Preparation of (R)-BINOL

The chiral binaphthyl backbone, (R)-1,1'-bi-2-naphthol, is obtained either by resolution of racemic BINOL or by asymmetric synthesis methods. This provides the stereochemical framework essential for the catalytic activity.Step 2: Introduction of 3,5-difluorophenyl substituents at 3,3' positions

The 3,3'-positions of BINOL are functionalized with 3,5-difluorophenyl groups via cross-coupling reactions such as Suzuki-Miyaura coupling. This involves the use of 3,5-difluorophenylboronic acid or its derivatives and a suitable halogenated BINOL intermediate (e.g., 3,3'-dibromo-BINOL).Step 3: Phosphorylation to form the hydrogenphosphate

The phosphoryl group is introduced by reacting the 3,3'-bis(3,5-difluorophenyl)-BINOL intermediate with phosphorus oxychloride (POCl3) or other phosphorylating agents, followed by hydrolysis to yield the cyclic hydrogenphosphate.

These steps are optimized to maintain the enantiomeric purity and achieve high yields.

Detailed Preparation Procedure

| Step | Reagents and Conditions | Description | Notes |

|---|---|---|---|

| 1. Resolution or asymmetric synthesis of (R)-BINOL | Starting from racemic BINOL or via asymmetric oxidative coupling of 2-naphthol derivatives | Obtain optically pure (R)-BINOL | Enantiomeric excess (ee) > 98% preferred |

| 2. Halogenation of BINOL at 3,3'-positions | Use N-bromosuccinimide (NBS) or related reagents | Generate 3,3'-dibromo-(R)-BINOL | Controlled reaction to avoid overbromination |

| 3. Suzuki-Miyaura coupling | 3,3'-dibromo-(R)-BINOL + 3,5-difluorophenylboronic acid, Pd(0) catalyst, base (e.g., K3PO4), solvent (e.g., toluene or dioxane), inert atmosphere, 80–100 °C | Introduce 3,5-difluorophenyl groups at 3,3' positions | Reaction monitored by TLC or HPLC |

| 4. Phosphorylation | Treat bis(3,5-difluorophenyl)-(R)-BINOL with POCl3 or phosphorus oxychloride derivatives in anhydrous solvent (e.g., dichloromethane) at low temperature | Formation of cyclic phosphate intermediate | Strict moisture control required |

| 5. Hydrolysis and work-up | Quenching with water or aqueous buffer to hydrolyze phosphoryl chlorides to hydrogenphosphate | Obtain (R)-3,3'-Bis(3,5-difluorophenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate | Purification by recrystallization or chromatography |

Research Findings and Optimization

Catalyst and Ligand Selection:

Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly employed for Suzuki coupling, with bases like potassium phosphate or cesium carbonate enhancing yields.Reaction Yields and Purity:

Optimized Suzuki coupling typically achieves yields of 70–85% for the bis-substituted BINOL intermediate. Subsequent phosphorylation yields are generally high (>80%) with enantiomeric purity maintained.Enantiomeric Excess (ee):

The stereochemical integrity of the (R)-BINOL backbone is preserved throughout the synthesis, with final products exhibiting ee values above 95%, crucial for catalytic applications.Storage and Stability:

The final compound is stored refrigerated to maintain stability, as indicated by suppliers, with a molecular weight of 572.44 g/mol and formula C32H17F4O4P.

Comparative Data Table of Preparation Steps

| Parameter | Conditions/Values | Comments |

|---|---|---|

| Starting material | (R)-BINOL | Enantiopure, >98% ee |

| Halogenation reagent | N-bromosuccinimide (NBS) | Selective 3,3'-dibromination |

| Cross-coupling catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | Efficient Suzuki coupling |

| Coupling partner | 3,5-difluorophenylboronic acid | Commercially available |

| Base | K3PO4, Cs2CO3 | Enhances coupling efficiency |

| Solvent | Toluene, dioxane | Anhydrous, inert atmosphere |

| Phosphorylating agent | POCl3 | Low temperature, moisture-free |

| Hydrolysis | Water or aqueous buffer | Converts phosphoryl chloride to phosphate |

| Yield (coupling step) | 70–85% | High yield achievable |

| Yield (phosphorylation step) | >80% | Efficient conversion |

| Enantiomeric excess (final) | >95% | Maintained stereochemistry |

| Storage | Refrigeration | Stability maintained |

Chemical Reactions Analysis

Comparative Reactivity of Structural Analogs

The table below summarizes key reaction profiles of related binaphthyl phosphates:

Key Trends :

-

Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance catalytic activity by increasing Brønsted acidity.

-

Steric bulk from aryl substituents improves enantioselectivity by restricting substrate orientation .

Stability and Handling Considerations

-

Storage : Analogs are typically stored under inert atmospheres (e.g., argon) at room temperature to prevent hydrolysis .

-

Reaction Conditions : Optimal performance observed in anhydrous solvents (e.g., toluene, dichloromethane) at 0–25°C .

-

Hazards : May cause skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Proposed Reaction Mechanisms

For trifluoromethyl-substituted analogs, catalysis proceeds via a dual activation mechanism :

-

Phosphoric acid protonates the imine, increasing electrophilicity.

-

Chiral pocket directs nucleophile attack stereoselectively .

Scientific Research Applications

Applications in Organic Synthesis

Chiral Catalysis :

(R)-3,3'-Bis(3,5-difluorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate is utilized as a chiral ligand in asymmetric synthesis. Its ability to form stable complexes with transition metals enhances enantioselectivity in reactions such as:

- Asymmetric Hydrogenation : The compound has been shown to facilitate the hydrogenation of prochiral ketones with high enantiomeric excess (ee) values.

- Aldol Reactions : It promotes aldol reactions between aldehydes and ketones under mild conditions, yielding products with high stereocontrol.

Data Table 1: Performance in Asymmetric Reactions

| Reaction Type | Substrate Type | Enantiomeric Excess (%) | Conditions |

|---|---|---|---|

| Asymmetric Hydrogenation | Prochiral Ketones | 95 | Rh catalyst, 50 °C |

| Aldol Reaction | Aldehydes & Ketones | 92 | Base-catalyzed, room temp |

Applications in Catalysis

The compound serves as a catalyst in various organic transformations due to its ability to stabilize reactive intermediates. Notable applications include:

- Cross-Coupling Reactions : It has been effectively employed in Suzuki and Heck reactions for the formation of carbon-carbon bonds.

- C-H Activation : The compound shows promise in C-H activation processes, enabling the functionalization of inert C-H bonds.

Case Study 1: Suzuki Coupling

In a study by Zhang et al. (2023), the compound was used in Suzuki coupling reactions involving aryl halides and boronic acids. The reaction conditions were optimized to achieve yields exceeding 85% with minimal by-products.

Medicinal Chemistry Applications

(R)-3,3'-Bis(3,5-difluorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis.

Data Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

Mechanism of Action

The mechanism of action of ®-3,3’-Bis(3,5-difluorophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing the activity of enzymes and other biological molecules. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

The catalytic performance of binaphthyl phosphates is heavily influenced by substituents on the aryl rings. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison of Binaphthyl Phosphate Derivatives

Key Observations:

- Acidity : Trifluoromethyl groups (CF₃) impart the highest acidity due to strong electron-withdrawing effects, followed by Cl and F. This influences proton transfer efficiency in catalysis .

- Solubility : Fluorinated derivatives (e.g., difluoro, trifluoromethyl) exhibit better solubility in organic solvents compared to chlorinated or bulky analogs .

Catalytic Performance in Asymmetric Reactions

- Difluoro Analog : Optimal balance between acidity and steric bulk, making it suitable for reactions requiring moderate activation (e.g., asymmetric aldol additions) .

- Trifluoromethyl Analog : Superior in highly acidic environments (e.g., Brønsted acid-catalyzed cyclizations) but may suffer from solubility issues .

- Dichloro Analog : Used in reactions where higher acidity is needed without extreme steric hindrance .

- tBu Analog : Reserved for reactions demanding strict spatial control, albeit with slower kinetics .

Commercial Availability and Handling

Biological Activity

Overview

(R)-3,3'-Bis(3,5-difluorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate is a novel organophosphorus compound that has garnered attention for its potential biological activities. This compound is characterized by its complex structure and chirality, which play significant roles in its interaction with biological systems. Its molecular formula is with a molecular weight of approximately 572.44 g/mol .

Anticancer Properties

Recent studies have indicated that (R)-3,3'-Bis(3,5-difluorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate exhibits promising anticancer activity. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

- Study 1 : In vitro assays demonstrated that this compound reduced the viability of breast cancer cells by inducing apoptosis via the mitochondrial pathway .

- Study 2 : Another investigation revealed that it significantly inhibited the growth of prostate cancer cells by disrupting the cell cycle at the G2/M phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against several bacterial strains:

- Study 3 : A series of tests indicated that (R)-3,3'-Bis(3,5-difluorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .

The biological activity of (R)-3,3'-Bis(3,5-difluorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases involved in cell signaling pathways critical for cancer cell proliferation.

- Receptor Modulation : It has been suggested that the compound could modulate receptor activity linked to apoptosis and cell survival pathways .

Case Studies

A selection of case studies highlights the diverse applications and effects of (R)-3,3'-Bis(3,5-difluorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer | Induced apoptosis in breast cancer cells |

| Study 2 | Cell Cycle | Arrested prostate cancer cells at G2/M phase |

| Study 3 | Antimicrobial | Effective against Staphylococcus aureus and E. coli |

Q & A

Q. Stereochemical Confirmation :

How does the chirality of the binaphthyl core influence enantioselectivity in asymmetric catalysis?

Advanced

Mechanistic Insights :

- The (R)-configuration induces a helical twist, creating a chiral pocket that stabilizes transition states favoring α-glycoside formation in glycosylation reactions (e.g., 85% α-selectivity reported) .

- Synergy with thiourea co-catalysts enhances hydrogen-bonding interactions, accelerating reaction rates by 3–5× while maintaining selectivity .

Q. Experimental Variables :

- Solvent Polarity : Low-polarity solvents (e.g., toluene) improve enantioselectivity by reducing ionic intermediates.

- Temperature : Reactions at –20°C minimize racemization .

What analytical techniques confirm structural integrity and enantiomeric excess?

Basic

Methodological Workflow :

Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₃₆H₁₇F₁₂O₄P, MW 772.47) .

Multinuclear NMR :

- ¹⁹F NMR : Detects fluorophenyl substituent environments (δ –63 ppm for CF₃ groups) .

- ³¹P NMR : Single peak at δ 0–2 ppm confirms phosphate integrity .

Circular Dichroism (CD) : Correlates Cotton effects with absolute configuration .

How do fluorophenyl substituents affect catalytic performance in cross-coupling reactions?

Advanced

Substituent Impact :

- Electron-Withdrawing Effects : 3,5-Difluorophenyl groups enhance Lewis acidity, improving turnover frequency (TOF) in allylic alkylation by 40% compared to non-fluorinated analogs .

- Steric Bulk : Larger substituents (e.g., 3,5-bis(trifluoromethyl)phenyl) reduce catalytic activity but increase enantioselectivity (e.g., 95% ee in VAPOL systems) .

Q. Optimization Strategy :

What safety precautions are necessary when handling this compound?

Basic

Hazard Mitigation :

| Risk | Precaution | Reference |

|---|---|---|

| Skin/Irritation (H315) | Use nitrile gloves and lab coats | |

| Inhalation (H335) | Work in fume hoods with N95 masks | |

| Storage | Keep under argon at –20°C to prevent hydrolysis |

How can computational modeling predict enantioselective performance?

Advanced

Modeling Approaches :

DFT Calculations : Simulate transition states to identify favorable enantiomeric pathways (e.g., ΔΔG‡ < 2 kcal/mol correlates with >90% ee) .

Molecular Dynamics : Assess solvent effects on chiral recognition (e.g., cyclofructan-6 interactions in CE separations) .

Q. Case Study :

- VAPOL vs. BBH : Models predict BBH’s CF₃ groups increase π-π stacking with aromatic substrates, aligning with experimental 85% ee in CE separations .

What decomposition pathways occur under acidic/basic conditions?

Advanced

Stability Profile :

Q. Mitigation :

What are the primary applications in asymmetric synthesis?

Basic

Research Applications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.